molecular formula C16H16F3N7OS B4509847 N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B4509847
M. Wt: 411.4 g/mol
InChI Key: ZSVMABXNHXBJMU-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic heterocyclic compound characterized by a triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide moiety and a 4-methylthiazol-2-yl substituent. Its structural complexity suggests tailored design for high binding affinity and selectivity, though specific pharmacological applications require further validation.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7OS/c1-9-8-28-15(20-9)21-13(27)10-4-6-25(7-5-10)12-3-2-11-22-23-14(16(17,18)19)26(11)24-12/h2-3,8,10H,4-7H2,1H3,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVMABXNHXBJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazolopyridazine moiety: This step involves the formation of the triazole ring followed by its fusion with a pyridazine ring, often using cyclization reactions.

    Coupling of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution or other coupling reactions.

    Final assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from literature and commercial databases, focusing on heterocyclic cores, substituents, and hypothesized bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Activity/Notes
N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Triazolo[4,3-b]pyridazine CF₃, 4-methylthiazole, piperidine ~447.4 (estimated) Kinase inhibition, enhanced metabolic stability
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl 374.4 Unspecified bioactivity; scaffold common in drug discovery
2-氨基-3-甲基咪唑并[4,5-f]喹啉 (IQ) Imidazo[4,5-f]quinoline Methyl 198.2 Carcinogenic (IARC Group 2A)
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide Piperidine 2-Chlorobenzyl, carbohydrazide 269.7 Potential antimicrobial or CNS activity

Key Observations

Heterocyclic Core Differences: The triazolo[4,3-b]pyridazine core in the target compound offers distinct electronic properties compared to the pyrazolo[3,4-b]pyridine in the analog from . The triazole ring’s nitrogen-rich structure may improve hydrogen-bonding interactions with biological targets, while the pyridazine component could influence solubility . In contrast, carcinogenic heterocyclic amines like IQ () feature fused imidazo-quinoline systems, which are associated with DNA adduct formation rather than therapeutic effects .

Substituent Effects: The trifluoromethyl group in the target compound likely enhances membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogs (e.g., the ethyl/methyl groups in the pyrazolo-pyridine compound) . The 4-methylthiazole moiety may confer additional steric or electronic modulation at binding sites, unlike the phenyl group in the pyrazolo-pyridine analog.

Piperidine Scaffold :

  • Piperidine derivatives, such as the target compound and 1-(2-chlorobenzyl)piperidine-3-carbohydrazide, are prevalent in drug discovery due to their conformational flexibility. However, the carboxamide linkage in the target compound may improve target specificity over carbohydrazide derivatives .

Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~447.4 vs. This contrasts with smaller carcinogens like IQ (198.2 g/mol), which readily bioaccumulate .

Research Findings and Implications

  • The triazolopyridazine scaffold is under investigation in oncology for ATP-competitive binding .
  • Toxicity Considerations: Unlike heterocyclic amines in processed meats (e.g., IQ), the synthetic design of the target compound likely mitigates carcinogenic risks through reduced aromatic amine formation .
  • Metabolic Stability: The trifluoromethyl group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

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